molecular formula C14H30N4 B1660976 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- CAS No. 865075-24-7

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis-

Cat. No.: B1660976
CAS No.: 865075-24-7
M. Wt: 254.42
InChI Key: JZOBWGSZKPWRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Properties

CAS No.

865075-24-7

Molecular Formula

C14H30N4

Molecular Weight

254.42

IUPAC Name

[1-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C14H30N4/c15-11-13-1-5-17(6-2-13)9-10-18-7-3-14(12-16)4-8-18/h13-14H,1-12,15-16H2

InChI Key

JZOBWGSZKPWRPJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN)CCN2CCC(CC2)CN

Canonical SMILES

C1CN(CCC1CN)CCN2CCC(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- typically involves multi-step reactions starting from simpler piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The process may also include cyclization, cycloaddition, and amination reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation and cyclization processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity. The scalability of these methods makes them suitable for producing significant quantities required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinemethanamine, 1,1'-(1,2-ethanediyl)bis- is unique due to its dual piperidine structure, which provides distinct chemical and biological properties. This dual structure allows for more complex interactions with biological targets, making it a valuable compound in medicinal chemistry .

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